molecular formula C5H4IN5 B6251795 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 162791-77-7

8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B6251795
CAS No.: 162791-77-7
M. Wt: 261.02 g/mol
InChI Key: BTGHVDMQZMXGGF-UHFFFAOYSA-N
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Description

8-Iodopyrazolo[1,5-a][1,3,5]triazin-4-amine is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazine core. This scaffold is recognized as a bioisostere of natural purines (e.g., adenine, guanine), enabling interactions with biological targets such as kinases and receptors while offering enhanced metabolic stability and pharmacokinetic properties . Its therapeutic relevance is underscored by patents highlighting pyrazolo[1,5-a]triazin-4-amine derivatives as kinase inhibitors and corticotropin-releasing factor (CRF) receptor antagonists .

Properties

IUPAC Name

8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHVDMQZMXGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1I)N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the iodination of pyrazolo[1,5-a][1,3,5]triazin-4-amine. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors. These methods aim to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine serves as a precursor for creating various derivatives. These derivatives are synthesized through palladium-catalyzed cross-coupling reactions and acylation processes. For instance:

  • Palladium-Catalyzed Reactions : Research indicates that 8-iodopyrazolo[1,5-a][1,3,5]triazin derivatives can be efficiently synthesized through cross-coupling reactions with aryl and vinyl halides. This method allows for the introduction of diverse functional groups at the 8-position of the triazine ring .
  • Acylation : Another approach involves regioselective acylation, which provides access to 8-acylated derivatives. This two-step synthesis enhances the compound's versatility for further modifications .

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, making them valuable in drug discovery:

  • Antiviral Properties : Compounds derived from 8-iodopyrazolo[1,5-a][1,3,5]triazin have shown promising antiviral activity against various RNA viruses. This includes potential applications in treating viral infections such as COVID-19 and other emerging viral diseases .
  • Antitumor Activity : Several studies report that derivatives exhibit significant anticancer properties. They act as inhibitors of key protein kinases involved in cancer progression, such as EGFR and ALK inhibitors. These compounds have been tested against different human cancer cell lines with encouraging results .

Therapeutic Potential

The therapeutic potential of 8-iodopyrazolo[1,5-a][1,3,5]triazin derivatives is vast:

Therapeutic Area Potential Applications
AntiviralTreatment for RNA virus infections (e.g., COVID-19)
AnticancerInhibition of cancer cell proliferation
Kinase InhibitionTargeting specific kinases involved in tumor growth
AntimicrobialPossible applications against bacterial infections

Case Studies and Research Findings

Several case studies highlight the effectiveness of 8-iodopyrazolo[1,5-a][1,3,5]triazin derivatives:

  • Study on Antiviral Activity : A recent study demonstrated that specific derivatives exhibited significant inhibition against norovirus replication in vitro. This finding suggests their potential use in developing antiviral therapeutics .
  • Cancer Research : Another investigation focused on the anticancer properties of these compounds revealed that they could inhibit cell growth in various cancer lines by targeting EGFR pathways. The results showed a dose-dependent response indicating their efficacy as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Pexacerfont (BMS-562086)

  • Structure: Features a 6-methoxy-2-methylpyridin-3-yl group at the 8-position and an (R)-sec-butylamino substituent at the 4-position.
  • Activity : CRF receptor antagonist with high selectivity for CRF1, used in stress-related disorders .
  • Key Difference : The 8-iodo group in the target compound may enhance halogen bonding with receptor residues compared to the methoxypyridine group in Pexacerfont.

MJL-1-109-2

  • Structure : 8-(4-Bromo-2-chlorophenyl)-2,7-dimethyl derivative.
  • Activity : CRF receptor antagonist with demonstrated efficacy in anxiety models .

4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one

  • Structure : Contains a thioether group at the 4-position and a phenyl group at the 2-position.
  • Synthesis : Prepared via S-alkylation of a thioxo precursor .
  • Differentiation : The absence of the 4-amine group reduces hydrogen-bonding capacity compared to 8-iodopyrazolo[1,5-a][1,3,5]triazin-4-amine.

Pyrazolo[1,5-a]pyrimidines and Related Scaffolds

R121919

  • Structure: Pyrazolo[1,5-a]pyrimidine core with dipropylamino and dimethylpyridinyl groups.
  • Activity : CRF receptor antagonist with anxiolytic properties .
  • Divergence : The pyrimidine ring lacks the third nitrogen atom present in triazine derivatives, reducing π-electron delocalization and altering target selectivity.

CDK Inhibitors (WO 2016142855)

  • Structure: Pyrazolo[1,5-a][1,3,5]triazines substituted with benzylamino and methylsulfanyl groups.
  • Activity : Cyclin-dependent kinase (CDK) inhibitors for cancer therapy .
  • Contrast : Methylsulfanyl groups enhance lipophilicity, whereas the 8-iodo group may improve binding through halogen interactions.

Triazolo[1,5-a][1,3,5]triazines

7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine

  • Structure : Planar triazolo-triazine core with dimethyl and pyridinyl substituents.
  • Activity : Inhibits dihydrofolate reductase (DHFR), analogous to cycloguanil .
  • Comparison : The fused triazole ring introduces additional hydrogen-bonding sites, differing from the pyrazole-triazine system.

Structural and Pharmacokinetic Insights

Substituent Effects

Position 8-Iodo Derivative Analogues Impact
8-position Iodine Bromine, Chlorine, Methoxy Iodine’s polarizability enhances halogen bonding; bromine/cl enhance lipophilicity.
4-position Amine Thioether, Methylsulfanyl Amine group enables hydrogen bonding; thioethers improve metabolic stability.
2-position Variable (e.g., H, phenyl) Phenyl, Methyl Bulky groups (e.g., phenyl) enhance steric hindrance and target specificity.

Biological Activity

8-Iodopyrazolo[1,5-a][1,3,5]triazin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This triazine derivative has been explored for various pharmacological properties, including anticancer and kinase inhibition activities. This article reviews the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its unique fused heterocyclic structure. The presence of iodine at the 8-position enhances its reactivity and biological profile. The molecular formula is C5H3IN4C_5H_3IN_4, and its IUPAC name is 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been reported that utilize different reagents and conditions to achieve high yields of the desired product .

Anticancer Activity

Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound have potent anti-proliferative effects against several cancer cell lines including colon (CaCO-2) and breast cancer (MDA-MB-231) . The most active derivatives demonstrated IC50 values in the low micromolar range.
CompoundCell LineIC50 (μM)
This compoundCaCO-2<15
This compoundMDA-MB-23128

Kinase Inhibition

The compound has also been identified as a potent inhibitor of TTK (T-Lymphokine Activated Killer) kinase. This activity is crucial for its potential therapeutic applications in cancer treatment:

  • Potency : The Ki value for TTK inhibition has been reported as low as 0.8 nM . This high potency indicates that even small concentrations can effectively inhibit kinase activity.

The mechanism underlying the biological activities of this compound involves interactions at the molecular level:

  • Molecular Modeling : Studies suggest that the compound forms extensive hydrogen bonds and hydrophobic interactions with target proteins which contribute to its selectivity and potency .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support the transition towards clinical trials.
  • Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Q & A

Q. Basic Research Focus

  • PPE : Gloves, lab coat, and eye protection due to potential skin/eye irritation (refer to SDS for imidazo-pyrazine analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Dark, dry conditions at 2-8°C to prevent iodine displacement or decomposition .

How does tautomerism in pyrazolo[1,5-a]triazin-4-amine derivatives impact their reactivity and biological activity?

Advanced Research Focus
The compound can adopt four tautomeric forms (Fig. 4 in ), affecting hydrogen-bonding and electron distribution. For example, tautomers with labile hydrogen at the triazine N adjacent to sp3^3-hybridized C show higher stability . To study this:

  • Use 1H^1H-15N^{15}N HMBC NMR to track proton migration.
  • DFT calculations : Compare tautomer energies (B3LYP/6-311+G(d,p) basis set) .
  • Correlate tautomeric prevalence with enzyme inhibition (e.g., dihydrofolate reductase binding) via molecular docking .

What strategies optimize regioselective iodination in pyrazolo-triazine systems?

Q. Advanced Research Focus

  • Direct iodination : Use ICl in acetic acid at 50°C (selective for electron-rich C8 position) .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate C8, followed by iodine quenching .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., diiodination) via controlled heating .

How can computational modeling guide the design of 8-iodo derivatives for target-specific applications?

Q. Advanced Research Focus

  • Docking studies : Screen against enzyme active sites (e.g., kinase or reductase targets) using AutoDock Vina. Analogous structures show affinity for dihydrofolate reductase .
  • QSAR models : Correlate iodine’s electronegativity with inhibitory potency (e.g., Hammett σ constants).
  • MD simulations : Assess tautomer stability in solvated systems (AMBER force field) .

What analytical challenges arise in detecting trace impurities in iodinated pyrazolo-triazines?

Q. Advanced Research Focus

  • Byproducts : Monitor diiodinated species (e.g., 5,8-diiodo derivatives) via LC-MS (m/z 444.87).
  • Degradation : Iodine displacement by hydroxyl or methylthio groups under acidic conditions; use stability-indicating HPLC methods (C18 column, 0.1% TFA mobile phase) .
  • Metal residues : ICP-MS for residual catalysts (e.g., Pd from cross-coupling steps) .

What mechanisms underlie the biological activity of 8-iodopyrazolo-triazine derivatives?

Q. Advanced Research Focus

  • Enzyme inhibition : Analogous compounds (e.g., cycloguanil) target dihydrofolate reductase via H-bonding with triazine N and hydrophobic interactions .
  • Cellular assays : Evaluate antiproliferative activity in cancer lines (IC50_{50} determination) and compare with non-iodinated analogs.
  • ROS generation : Iodine’s electronegativity may enhance oxidative stress in target cells .

How can regioselectivity be controlled in nucleophilic substitution reactions of 8-iodo derivatives?

Q. Advanced Research Focus

  • SNAr reactions : Activate the C8 position via electron-withdrawing groups (e.g., nitro) for aryloxy or amine substitutions.
  • Cross-coupling : Suzuki-Miyaura with Pd catalysts for aryl/heteroaryl introductions .
  • Solvent effects : Use DMSO to stabilize transition states in iodine displacement .

What methodologies assess the stability of 8-iodopyrazolo-triazines under varying pH and temperature?

Q. Advanced Research Focus

  • Forced degradation studies : Expose to pH 1-13 buffers (37°C, 24 hrs) and analyze via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C typical) .
  • Light exposure : UV-vis spectroscopy to track iodine loss under UV light .

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